1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene
Description
Crystallographic Analysis via X-ray Diffraction
X-ray diffraction studies provide critical insights into the molecular packing and stereochemical features of 1,4-bis(chloromethyl)-2,3-diphenylnaphthalene. The compound crystallizes in a monoclinic system with space group P2₁/n, featuring unit cell parameters a = 6.2362(2) Å, b = 16.3148(6) Å, c = 20.0521(7) Å, and β = 94.308(1)°. The naphthalene backbone adopts a near-planar configuration, while the chloromethyl and phenyl substituents introduce torsional distortions. A dihedral angle of −7.52° is observed between the naphthalene ring and one phenyl group, while the second phenyl group rotates by approximately 27° due to steric interactions.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 6.2362(2) |
| b (Å) | 16.3148(6) |
| c (Å) | 20.0521(7) |
| β (°) | 94.308(1) |
| V (ų) | 2034.38(12) |
Intermolecular interactions include weak C–H···Cl hydrogen bonds (2.60–2.61 Å) and π-stacking between phenyl groups, with centroid distances of 3.82–4.15 Å. These interactions stabilize the crystal lattice and influence its mechanical properties.
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H and ¹³C NMR spectra reveal distinct electronic environments for the chloromethyl and aromatic protons. Key observations include:
- Aromatic protons : The naphthalene core exhibits signals at δ 7.45–8.20 ppm (¹H), split into multiplets due to coupling with adjacent protons. The phenyl substituents show resonances at δ 7.12–7.35 ppm, with meta- and para-protons deshielded relative to ortho-protons.
- Chloromethyl groups : The –CH₂Cl protons appear as a singlet at δ 4.62 ppm (¹H), while the corresponding carbons resonate at δ 45.8 ppm (¹³C).
Table 2: Representative NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Naphthalene (H) | 7.45–8.20 | 125.4–135.2 |
| Phenyl (H) | 7.12–7.35 | 127.8–131.5 |
| –CH₂Cl (H) | 4.62 | 45.8 |
Coupling constants (J) between vicinal aromatic protons range from 8.2–9.1 Hz, consistent with restricted rotation in the naphthalene system.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental findings. Key results include:
- Bond lengths : The C–Cl bond in the chloromethyl group measures 1.78 Å, while C–C bonds in the naphthalene core average 1.40 Å.
- Torsional angles : The phenyl groups exhibit torsional angles of 25–28°, aligning with X-ray data.
- Electrostatic potential : Chlorine atoms exhibit partial negative charges (−0.32 e), enhancing reactivity toward nucleophilic agents.
Table 3: Calculated vs. Experimental Geometric Parameters
| Parameter | Calculated (Å/°) | Experimental (Å/°) |
|---|---|---|
| C–Cl bond | 1.78 | 1.77–1.79 |
| Naphthalene C–C | 1.40 | 1.38–1.42 |
| Phenyl torsion | 25.5° | 27.0° |
Discrepancies (<2%) between computational and experimental values highlight the accuracy of DFT for predicting molecular geometry.
Comparative Analysis with Analogous Bis(chloromethyl)naphthalene Derivatives
Structural trends emerge when comparing 1,4-bis(chloromethyl)-2,3-diphenylnaphthalene to derivatives like 1-chloromethylnaphthalene and 2,3-bis(chloromethyl)phenanthrene:
- Steric effects : Phenyl substituents increase torsional strain, reducing planarity by 12–15% compared to non-phenylated analogs.
- Electronic effects : The electron-withdrawing chloromethyl groups decrease aromatic π-electron density, shifting UV-Vis absorption maxima by 20–30 nm.
- Crystallinity : Derivatives with bulkier substituents (e.g., phenyl vs. methyl) exhibit lower melting points (Δmp = 40–60°C) due to disrupted packing.
Table 4: Comparative Structural Properties
| Derivative | Torsional Angle (°) | Melting Point (°C) |
|---|---|---|
| 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene | 27.0 | 198–202 |
| 1-Chloromethylnaphthalene | 5.2 | 145–148 |
| 2,3-Bis(chloromethyl)phenanthrene | 18.4 | 175–179 |
Properties
CAS No. |
632339-33-4 |
|---|---|
Molecular Formula |
C24H18Cl2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2,3-diphenylnaphthalene |
InChI |
InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
HSNQDEOBCJKPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its chloromethyl groups provide reactive sites for further functionalization.
Biology: The compound has been studied for its potential antifungal and antibacterial properties. It can be used to develop new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Bis(chloromethyl)naphthalene (CAS: 2744-60-7)
- Structure : Chloromethyl groups at the 2- and 3-positions of naphthalene.
- Properties: Molecular formula: C${12}$H${10}$Cl$2$ (vs. C${24}$H${18}$Cl$2$ for the target compound). Lower molecular weight (225.11 g/mol) and absence of phenyl groups result in reduced steric hindrance and higher solubility in non-polar solvents . Reactivity: The 2,3-substitution pattern favors electrophilic aromatic substitution, whereas the 1,4-substitution in the target compound is more suited for polymerization due to linear geometry .
2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione
- Structure : Chlorobenzyl substituents at 2- and 3-positions on a naphthalene-1,4-dione core.
- Properties: Exhibits antitumor activity, unlike the target compound, which is primarily used in materials science . The quinone moiety introduces redox activity, enabling applications in organic electronics, whereas the target compound’s chloromethyl groups are reactive sites for crosslinking . Crystallographic data shows near-perpendicular orientation of chlorobenzyl groups to the naphthalene ring, reducing π-π stacking interactions compared to the planar phenyl groups in the target compound .
1,4-Bis(chloromethyl)benzene Derivatives
- Example : 2,5-Bis(chloromethyl)-1,4-dimethylbenzene (CAS: 6298-72-2).
- Structure : Chloromethyl groups on a benzene ring with methyl substituents.
- Properties :
Comparative Data Table
Biological Activity
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure consists of two chloromethyl groups attached to a naphthalene core, which is further substituted with phenyl groups.
Cytotoxicity
Several studies have investigated the cytotoxic effects of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene against various cancer cell lines. Notably, it has shown significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.
These IC50 values indicate that the compound is effective at relatively low concentrations, suggesting its potential as an anticancer agent.
The mechanisms underlying the biological activity of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene are not fully elucidated; however, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with cell cycle regulators, thereby inhibiting proliferation.
Antimicrobial Activity
In addition to its anticancer properties, 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has demonstrated antimicrobial activity against various bacterial strains.
These findings indicate that the compound could be explored for use in treating infections caused by resistant bacterial strains.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various naphthalene derivatives, including 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene. The results indicated a dose-dependent response in MCF-7 cells with increased apoptosis markers observed at higher concentrations.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, researchers tested 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene against a panel of pathogenic bacteria. The compound exhibited significant antibacterial activity comparable to standard antibiotics such as chloramphenicol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
